molecular formula C15H14N2O2 B1385785 2-[3,4-Dihydro-2(1H)-isoquinolinyl]-isonicotinic acid CAS No. 1019375-24-6

2-[3,4-Dihydro-2(1H)-isoquinolinyl]-isonicotinic acid

Cat. No.: B1385785
CAS No.: 1019375-24-6
M. Wt: 254.28 g/mol
InChI Key: GXDLFEGQBNSHQU-UHFFFAOYSA-N
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Description

2-[3,4-Dihydro-2(1H)-isoquinolinyl]-isonicotinic acid ( 1019375-24-6) is an organic compound with the molecular formula C15H14N2O2 and a molecular weight of 254.28 g/mol . It is built from a 3,4-dihydroisoquinoline moiety linked to an isonicotinic acid ring, which is a pyridine derivative with a carboxylic acid substituent at the 4-position . This structure makes it a valuable intermediate in medicinal chemistry and drug discovery research. Compounds featuring the 3,4-dihydroisoquinoline scaffold are of significant interest in pharmaceutical development. For instance, similar structures have been investigated as potent inhibitors of the STING (Stimulator of Interferon Genes) protein, showcasing potential as anti-inflammatory agents . Furthermore, the dihydroisoquinoline structure is a key component in various patented compounds, including those developed as P-glycoprotein inhibitors to overcome multi-drug resistance in cancer therapy . Researchers can utilize this chemical as a versatile building block for the synthesis of more complex molecules or to explore structure-activity relationships (SAR). It is supplied with a Certificate of Analysis to ensure quality and consistency. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c18-15(19)12-5-7-16-14(9-12)17-8-6-11-3-1-2-4-13(11)10-17/h1-5,7,9H,6,8,10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDLFEGQBNSHQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,4-Dihydro-2(1H)-isoquinolinyl]-isonicotinic acid typically involves a multi-step reaction process starting from commercially available precursors. The first step usually includes the formation of a dihydroisoquinoline intermediate, followed by a reaction with isonicotinic acid under controlled conditions. Specific reagents and solvents such as acetic acid, hydrochloric acid, and ethanol may be employed, with the reaction conditions carefully monitored for temperature and pH to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized methods that improve efficiency and reduce costs. These methods often involve continuous flow processes, which allow for precise control of reaction parameters and improved safety profiles.

Chemical Reactions Analysis

Types of Reactions

2-[3,4-Dihydro-2(1H)-isoquinolinyl]-isonicotinic acid undergoes various types of chemical reactions, including:

  • Oxidation: : Converts the compound into oxidized derivatives, often using reagents such as potassium permanganate.

  • Reduction: : Reductive conditions, such as those provided by sodium borohydride, yield reduced forms of the compound.

  • Substitution: : Nucleophilic substitution reactions can occur on the isoquinoline ring, facilitated by reagents like halogenated compounds.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium dichromate, reducing agents like lithium aluminum hydride, and solvents like dimethyl sulfoxide. Typical conditions include controlled temperature, inert atmospheres (e.g., nitrogen or argon), and specific pH ranges.

Major Products

The major products formed from these reactions include various functionalized derivatives of this compound, which can be analyzed using techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

2-[3,4-Dihydro-2(1H)-isoquinolinyl]-isonicotinic acid has numerous applications in scientific research:

  • Chemistry: : It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: : It is studied for its potential interactions with biological macromolecules, which may lead to the development of new biochemical tools.

  • Medicine: : This compound is explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

  • Industry: : It finds use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism by which 2-[3,4-Dihydro-2(1H)-isoquinolinyl]-isonicotinic acid exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to observed physiological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exhibiting anti-inflammatory properties.

Comparison with Similar Compounds

Research Findings and Implications

  • Structural Insights: The isoquinoline scaffold’s rigidity is conserved across analogs, but substituent variations dramatically alter bioactivity. For example, sulfonamides (Gliqidone) favor metabolic stability, while carboxylic acids (target compound) may enhance solubility .
  • Therapeutic Potential: The target compound’s structure aligns with inhibitors of kinases or neurotransmitter receptors, though direct evidence is lacking. In contrast, A-1155463’s efficacy in cancer models highlights the scaffold’s versatility .

Biological Activity

2-[3,4-Dihydro-2(1H)-isoquinolinyl]-isonicotinic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanism of action, pharmacological applications, and relevant case studies, supported by data tables and research findings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical physiological processes.

Target Interactions

  • Aldo-Keto Reductase AKR1C3 : This enzyme plays a crucial role in steroid metabolism. Inhibition of AKR1C3 by the compound can lead to altered hormone levels, impacting cell growth and proliferation in hormone-sensitive tissues such as breast and prostate cancer cells.
  • Ion Channels : The compound may also interact with ion channels, influencing neurotransmitter release and neuronal excitability. Such interactions are essential for its potential neuroprotective effects .

Pharmacological Applications

The compound has been investigated for various therapeutic applications:

  • Anticancer Activity : Studies have demonstrated that similar isoquinoline derivatives exhibit anti-proliferative effects against several tumor cell lines by inhibiting tubulin polymerization.
  • Neurological Disorders : The compound's ability to modulate neurotransmitter systems suggests potential use in treating conditions like depression and anxiety.
  • Antimicrobial Properties : Research indicates that the compound may possess antimicrobial effects, making it a candidate for developing new antibiotics.

Case Studies

Several studies have focused on the biological activity of compounds related to this compound:

  • Inhibition of Cancer Cell Growth : A study demonstrated that this compound significantly reduced the viability of breast cancer cells in vitro. The mechanism was linked to the inhibition of AKR1C3, leading to decreased estrogen levels and subsequent anti-proliferative effects.
  • Neuroprotective Effects : In a rodent model of neurodegeneration, treatment with the compound resulted in improved cognitive function and reduced neuronal loss, suggesting potential therapeutic benefits for Alzheimer's disease.

Table 1: Biological Activities of this compound

Activity TypeDescriptionReference
AnticancerInhibits growth of breast cancer cells
NeuroprotectiveImproves cognitive function in rodent models
AntimicrobialExhibits activity against various bacterial strains

Table 2: Comparison with Similar Compounds

Compound NameBiological ActivityKey Differences
3,4-Dihydro-2(1H)-quinolinoneAnticancer, AntimicrobialLacks isonicotinic acid moiety
4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-methylanilineNeuroprotectiveDifferent substituent on isoquinoline
PD-307243Activates hERG channelsContains a different aromatic structure

Q & A

Basic Research Questions

Q. What experimental methods are recommended for characterizing the structural integrity and purity of 2-[3,4-Dihydro-2(1H)-isoquinolinyl]-isonicotinic acid?

  • Methodological Answer : A combination of spectroscopic and crystallographic techniques is critical. UV-Vis spectroscopy (415 nm absorption for detecting conjugated systems) and NMR (¹H/¹³C for confirming proton environments and substituent positions) are foundational . X-ray diffraction (XRD) provides unambiguous structural confirmation by resolving bond lengths and angles, while IR spectroscopy identifies functional groups like carboxylic acids and aromatic rings . For purity assessment, high-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) is recommended to detect trace impurities.

Q. How can researchers optimize synthetic routes for this compound under varying reaction conditions?

  • Methodological Answer : Employ statistical Design of Experiments (DoE) to minimize trial-and-error approaches. Use factorial designs to test variables (e.g., temperature, solvent polarity, catalyst loading) and identify interactions affecting yield . For example, a central composite design can model non-linear relationships, while response surface methodology (RSM) pinpoints optimal conditions. Cross-validation with kinetic studies (e.g., time-resolved NMR) ensures reproducibility .

Q. What protocols ensure the stability of this compound during storage and handling?

  • Methodological Answer : Conduct accelerated stability studies under ICH guidelines (e.g., Q1A) by exposing the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B). Monitor degradation via HPLC-MS and FTIR to identify degradation products . Store in amber vials under inert gas (argon/nitrogen) at –20°C to prevent oxidation and hydrolysis.

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in reaction mechanisms proposed for this compound’s synthesis?

  • Methodological Answer : Use quantum mechanical calculations (DFT or ab initio) to map potential energy surfaces and identify transition states. For instance, compare nucleophilic vs. electrophilic pathways in isoquinoline ring formation. Validate computational predictions with kinetic isotope effects (KIE) or substituent electronic effects (Hammett plots) . Integrate molecular dynamics simulations to model solvent effects on reaction trajectories .

Q. What strategies are effective in reconciling conflicting spectroscopic data from different analytical platforms?

  • Methodological Answer : Cross-validate using orthogonal techniques. For example, if NMR suggests a tautomeric form inconsistent with IR, employ variable-temperature NMR to probe dynamic equilibria. Pair XRD with solid-state NMR to resolve crystallographic vs. solution-phase discrepancies . Bayesian statistical analysis can quantify uncertainties and identify systematic errors in data acquisition .

Q. How can reactor design improve the scalability of heterogeneous catalytic reactions involving this compound?

  • Methodological Answer : Optimize mass/heat transfer using microreactors or continuous-flow systems. Computational fluid dynamics (CFD) models predict flow patterns and residence time distributions, minimizing hot spots in exothermic reactions . For catalyst immobilization, screen porous supports (e.g., MOFs, silica gels) via BET surface area analysis and assess leaching via ICP-MS .

Q. What advanced separation techniques are suitable for isolating enantiomers or regioisomers of derivatives?

  • Methodological Answer : Chiral stationary phase (CSP) HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) offers high enantioselectivity. For preparative-scale isolation, simulate moving bed (SMB) chromatography maximizes throughput . Pair with circular dichroism (CD) spectroscopy to confirm absolute configurations .

Methodological Notes

  • Contradiction Management : When analytical results conflict (e.g., XRD vs. NMR), prioritize crystallographic data for solid-state structures but validate with solution-phase techniques like DOSY NMR .
  • Safety Compliance : Adhere to protocols in and for handling hygroscopic or light-sensitive derivatives, including inert-atmosphere gloveboxes and explosion-proof equipment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.